5-amino-1-(3-chloro-4-fluorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
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Overview
Description
“5-amino-1-(3-chloro-4-fluorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-1-(3-chloro-4-fluorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or benzimidazole moieties.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions may introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and derivatizations.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “5-amino-1-(3-chloro-4-fluorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(3-chlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
- 5-amino-1-(4-fluorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
- 5-amino-1-(3-chloro-4-methylphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring, along with the benzimidazole and pyrrolone moieties, gives “5-amino-1-(3-chloro-4-fluorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” unique chemical properties
Properties
IUPAC Name |
5-amino-1-(3-chloro-4-fluorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O/c1-9-2-5-13-14(6-9)23-18(22-13)16-15(25)8-24(17(16)21)10-3-4-12(20)11(19)7-10/h2-7H,8,21H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGOZUQFSSIKLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC(=C(C=C4)F)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC(=C(C=C4)F)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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